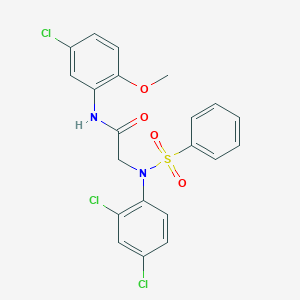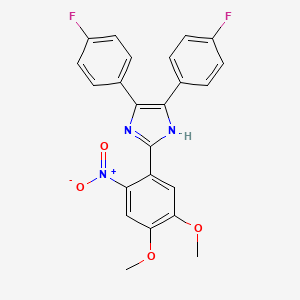![molecular formula C14H11BrN4O3S B3676555 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3676555.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first identified as an inhibitor of nuclear factor-kappa B (NF-κB) activation, a transcription factor that plays a critical role in inflammation, immune response, and cell survival.
Wirkmechanismus
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of inhibitor of kappa B (IκB) kinase (IKK), which is required for the degradation of IκB and subsequent translocation of NF-κB to the nucleus. N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 binds to the cysteine residue of IKK and inhibits its activity, thereby preventing the activation of NF-κB.
Biochemical and Physiological Effects
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 has been shown to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate immune response. N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 has also been shown to inhibit the proliferation and migration of cancer cells, and sensitize them to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 has some limitations for lab experiments. It has been shown to have off-target effects, and its specificity for IKK inhibition is not absolute. It has also been shown to be unstable in aqueous solutions, and its efficacy may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082. One direction is to develop more potent and selective inhibitors of IKK that can be used for therapeutic purposes. Another direction is to investigate the potential of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 as a combination therapy with other chemotherapeutic agents or radiation therapy. Further studies are also needed to investigate the potential of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 in the treatment of autoimmune disorders and other inflammatory diseases. In addition, the development of new drug delivery systems for N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 may enhance its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes that control cell growth, apoptosis, and immune response. Inhibition of NF-κB activation by N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide 11-7082 has been shown to induce apoptosis in cancer cells, suppress inflammation, and modulate immune response.
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c1-8-2-3-9(6-11(8)19(21)22)13(20)18-14(23)17-12-5-4-10(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTGMUFSADRQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676477.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B3676481.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B3676483.png)
![6-(4-chlorobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3676486.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3676500.png)
![3-bromo-4-ethoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3676502.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3676503.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3676510.png)
![2-nitro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676527.png)

![3-chloro-4-ethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B3676540.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676548.png)
